molecular formula C10H17NO4 B1589257 Boc-L-Pyroglutaminol CAS No. 81658-25-5

Boc-L-Pyroglutaminol

Cat. No.: B1589257
CAS No.: 81658-25-5
M. Wt: 215.25 g/mol
InChI Key: NYYVBJAPYGKIEN-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Pyroglutaminol typically involves the protection of the amino group of L-pyroglutamic acid with a tert-butyl carbamate (Boc) group. This is achieved by reacting L-pyroglutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Pyroglutaminol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-L-Pyroglutaminol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amines . This allows for the selective deprotection and coupling of amino acids to form peptides. Additionally, this compound is used in the synthesis of various bioactive compounds and pharmaceuticals .

Mechanism of Action

The mechanism of action of Boc-L-Pyroglutaminol involves the protection of the amino group through the formation of a carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Pyroglutamic acid: Similar in structure but with a carboxylic acid group instead of a hydroxymethyl group.

    Fmoc-L-Pyroglutaminol: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.

    Cbz-L-Pyroglutaminol: Uses a carbobenzoxy (Cbz) group for protection.

Uniqueness

Boc-L-Pyroglutaminol is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVBJAPYGKIEN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453473
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81658-25-5
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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